molecular formula C9H12N2O3S B1417519 (2-Ethylsulfanyl-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid CAS No. 859956-98-2

(2-Ethylsulfanyl-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid

Cat. No. B1417519
M. Wt: 228.27 g/mol
InChI Key: SFWHLXMGUPJZPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethylsulfanyl-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid, or ESMA, is an organic compound that has recently been studied for its potential applications in scientific research. ESMA is a derivative of acetic acid and contains a sulfanyl group, a methyl group, an oxo group, and a pyrimidin-5-yl group. It is a colorless solid at room temperature and is soluble in water, ethanol, and methanol.

Scientific Research Applications

Anti-Inflammatory Activity

(2-Ethylsulfanyl-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid derivatives exhibit notable anti-inflammatory activity. In a study, derivatives of this compound were synthesized and evaluated for their anti-inflammatory potential. Many of these derivatives were found to be more active than acetylsalicylic acid, with some showing significantly higher activity than ibuprofen. These compounds also demonstrated a negative inotropic effect (Jakubkienė et al., 2002).

Reactions with Pentaphenylantimony

The compound has been involved in reactions with pentaphenylantimony, leading to the formation of specific complexes. One study described the interaction of pentaphenylantimony with 2-[(6-hydroxy-5-nitroso-4(3H)-oxopyrimidin-2-yl)sulfanyl]acetic acid, resulting in distinct acetate compounds. These interactions and the structural features of the synthesized compounds were examined using X-ray diffraction analysis (Gubanova et al., 2020).

Synthesis and Chemical Reactions

The compound has been used as a precursor in various chemical syntheses. For instance, its azide derivative was synthesized and then reacted with alcohols, phenols, and amines to produce different carbamates and carbamides (Jakubkene et al., 2004). Additionally, the compound played a crucial role in the synthesis of various heterocyclic enaminonitriles, serving as a key building block in these chemical transformations (Hachiyama et al., 1983).

Synthesis of Derivatives and Their Applications

Derivatives of this compound have been synthesized and explored for various applications. One study reported the synthesis of new pyrimidine selanyl derivatives, highlighting their potential in scientific research (Alshahrani et al., 2018). Another research investigated the synthesis of 2,4,6-trisubstituted 5-(2-alkylsulfanylethyl)-pyrimidines and their transformations, indicating the versatility of this compound in chemical synthesis (Arutyunyan, 2013).

Antibacterial Activity Evaluation

Derivatives of (2-Ethylsulfanyl-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid have been evaluated for their antibacterial activities. One study synthesized benzoxazine analogues of this compound and screened them against various bacterial strains, finding some derivatives to exhibit good antibacterial activity (Kadian et al., 2012).

properties

IUPAC Name

2-(2-ethylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-3-15-9-10-5(2)6(4-7(12)13)8(14)11-9/h3-4H2,1-2H3,(H,12,13)(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWHLXMGUPJZPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C(C(=O)N1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethylsulfanyl-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Ethylsulfanyl-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid
Reactant of Route 2
(2-Ethylsulfanyl-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid
Reactant of Route 3
(2-Ethylsulfanyl-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid
Reactant of Route 4
(2-Ethylsulfanyl-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid
Reactant of Route 5
Reactant of Route 5
(2-Ethylsulfanyl-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid
Reactant of Route 6
Reactant of Route 6
(2-Ethylsulfanyl-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.